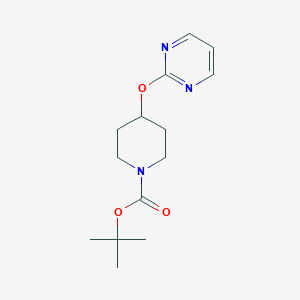

叔丁基4-(嘧啶-2-氧基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a pyrimidin-2-yloxy moiety. This compound is relevant in the field of medicinal chemistry due to its potential use in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, an asymmetric synthesis of a similar compound with a benzimidazole substituent was developed, which involved diastereoselective reduction and isomerization steps, yielding the product with high enantiomeric excess . Another study reported the synthesis of a tert-butyl piperidine-1-carboxylate derivative with a pyrazolyl substituent, using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, achieving a total yield of 49.9% . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For example, the crystal structure of a compound with a quinolinyl substituent revealed the presence of two independent molecules with different conformations and dihedral angles between the pyrimidine and phenyl rings . Another study optimized the molecular structure using density functional theory (DFT) and compared it with the XRD data, confirming the consistency between the computational and experimental results .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate scaffold is amenable to various chemical reactions, which allows for the introduction of diverse functional groups. This has been demonstrated in the synthesis of a compound with a 5-bromopyridin substituent, where NMR, MS, and FT-IR techniques were used to characterize the product . Similarly, the synthesis of a compound with a 5-(3-fluorophenyl)-1,2,4-oxadiazol substituent involved a condensation reaction, with the structure confirmed by spectroscopic methods and XRD .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. XRD studies provide insights into the crystal systems and space groups of these compounds, as well as unit cell parameters . DFT studies, including molecular electrostatic potential and frontier molecular orbital analyses, offer a deeper understanding of the electronic properties and reactivity of these molecules .

科学研究应用

新型有机化合物的合成

该化合物在合成多种新型有机化合物中用作通用的构建块。其结构允许形成酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮。这些衍生物表现出广泛的生物活性,使该化合物成为药物化学研究中宝贵的资产 .

抗菌和抗真菌剂

由于哌啶环的存在及其构象灵活性,叔丁基4-(嘧啶-2-氧基)哌啶-1-羧酸酯已被评估其抗菌和抗真菌活性。它对各种微生物(包括革兰氏阳性和革兰氏阴性细菌)表现出中等活性 .

药物发现和开发

该化合物易于修饰的能力及其固有的水溶性使其成为药物发现中的重要候选者。它可用于调节分子理化性质,这对于开发新药至关重要 .

靶向蛋白降解

类似的具有哌啶结构的化合物已被用作PROTAC(蛋白降解靶向嵌合体)开发中的半柔性连接体。这表明叔丁基4-(嘧啶-2-氧基)哌啶-1-羧酸酯在靶向蛋白降解中的潜在应用,这是一种通过选择性降解病理蛋白来治疗疾病的有希望的方法 .

生物活性化合物中的中间体

它是合成生物活性化合物的中间体,例如用于癌症治疗的克唑替尼。该化合物的结构特征使其可用于多步合成过程,以生产具有治疗潜力的复杂分子 .

化学中间体的研究

该化合物是化学中间体领域的研究兴趣所在。对其衍生物的研究可以深入了解各种化学反应更有效和更有选择性的试剂的设计,这对于开发新材料和催化剂至关重要 .

安全和危害

属性

IUPAC Name |

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXZBXZDBAHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626672 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412293-91-5 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)